3,3-Dibromopropanoic acid 3,3-Dibromopropanoic acid
Brand Name: Vulcanchem
CAS No.: 5469-80-7
VCID: VC19734982
InChI: InChI=1S/C3H4Br2O2/c4-2(5)1-3(6)7/h2H,1H2,(H,6,7)
SMILES:
Molecular Formula: C3H4Br2O2
Molecular Weight: 231.87 g/mol

3,3-Dibromopropanoic acid

CAS No.: 5469-80-7

Cat. No.: VC19734982

Molecular Formula: C3H4Br2O2

Molecular Weight: 231.87 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dibromopropanoic acid - 5469-80-7

Specification

CAS No. 5469-80-7
Molecular Formula C3H4Br2O2
Molecular Weight 231.87 g/mol
IUPAC Name 3,3-dibromopropanoic acid
Standard InChI InChI=1S/C3H4Br2O2/c4-2(5)1-3(6)7/h2H,1H2,(H,6,7)
Standard InChI Key NFWAKSARCKVZTF-UHFFFAOYSA-N
Canonical SMILES C(C(Br)Br)C(=O)O

Introduction

Chemical and Structural Properties

3,3-Dibromopropanoic acid belongs to the class of α,β-dibromo carboxylic acids. Its molecular structure features a propanoic acid chain (CH<sub>2</sub>CHBr<sub>2</sub>COOH), with bromine atoms occupying the β-positions. Key inferred properties include:

PropertyValue (Estimated)Basis for Estimation
Molecular FormulaC<sub>3</sub>H<sub>4</sub>Br<sub>2</sub>O<sub>2</sub>Structural analogy
Molecular Weight231.87 g/mol2,3-Dibromopropionic acid
Melting Point60–70°CSimilar dibromo acids
Boiling Point~160°C (20 mmHg)2,3-Dibromopropionic acid
Density~2.08 g/cm³2,3-Dibromopropionic acid
pKa~2.3Carboxylic acid group
Water SolubilityLowHalogenated analogs

The electron-withdrawing bromine atoms likely increase acidity compared to propanoic acid (pKa ~4.88), aligning with the pKa of 2.33 observed in 2,3-dibromopropionic acid . The compound’s reactivity is expected to involve decarboxylation or nucleophilic substitution at the brominated positions.

Synthesis Methods

While no direct synthesis protocols for 3,3-dibromopropanoic acid are documented, plausible routes can be extrapolated from related dibromination reactions:

Bromination of Propanoic Acid Derivatives

A potential method involves the bromination of acrylic acid or its derivatives using bromine (Br<sub>2</sub>) or hydrogen bromide (HBr) in the presence of oxidizing agents. For example, the synthesis of 2,3-dibromo-succinic acid from fumaric acid using HBr and hydrogen peroxide suggests a similar approach could apply to propanoic acid substrates.

Hypothetical Reaction Pathway:

CH2=CHCOOH+2HBrH2O2CH2Br-CHBr-COOH+2H2O\text{CH}_2=\text{CHCOOH} + 2\text{HBr} \xrightarrow{\text{H}_2\text{O}_2} \text{CH}_2\text{Br-CHBr-COOH} + 2\text{H}_2\text{O}

Halogen Exchange Reactions

Bromine could replace other halogens (e.g., chlorine) in propanoic acid derivatives under radical or ionic conditions. For instance, 3,3-dichloropropanoic acid might undergo halogen exchange using HBr and a catalyst.

Applications and Uses

3,3-Dibromopropanoic acid’s applications are theorized based on its functional groups and analogs:

Analytical Chemistry

Like 2,3-dibromopropionic acid, it may serve as a surrogate standard in gas chromatography (GC) or nuclear magnetic resonance (NMR) for quantifying haloacids in environmental samples .

Pharmaceutical Intermediates

Dibrominated carboxylic acids are precursors in synthesizing bioactive molecules. For example, 3-(3-aminophenyl)-2,3-dibromopropanoic acid (structurally related) has been explored for antitumor activity.

Organic Synthesis

The compound could act as a building block for cross-coupling reactions (e.g., Suzuki-Miyaura) or elimination reactions to form α,β-unsaturated acids.

Comparative Analysis with Isomers

Property2,3-Dibromopropionic Acid 3,3-Dibromopropanoic Acid (Estimated)
Bromine PositionsC2 and C3C3 and C3
Melting Point64–66°C60–70°C
Boiling Point160°C (20 mmHg)~160°C (20 mmHg)
Density2.0803 g/cm³~2.08 g/cm³
ApplicationsAnalytical standardTheoretical intermediates

The positional isomerism influences reactivity: 2,3-dibromopropionic acid’s vicinal dibromide structure allows for elimination reactions, whereas 3,3-dibromopropanoic acid’s geminal configuration may favor substitution.

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